(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid
Overview
Description
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups at positions 4 and 5, and an acetic acid moiety at position 1
Scientific Research Applications
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Comparison with Similar Compounds
Similar Compounds
(4,5-Diphenyl-1H-imidazol-2-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
(4,5-Diphenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with the acetic acid moiety at position 3 instead of position 1.
Uniqueness
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety at position 1 and the phenyl groups at positions 4 and 5 provide distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4,5-diphenylpyrazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXXZISQANQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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